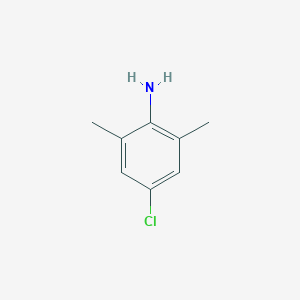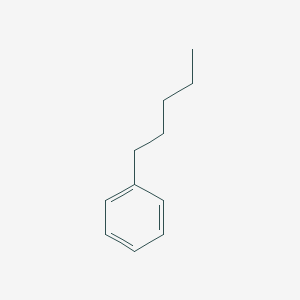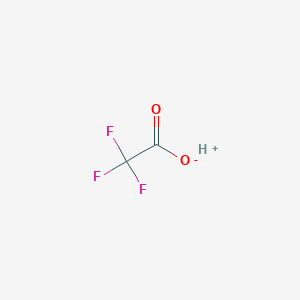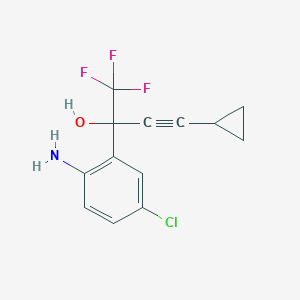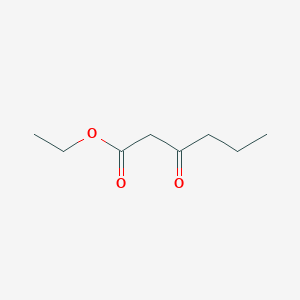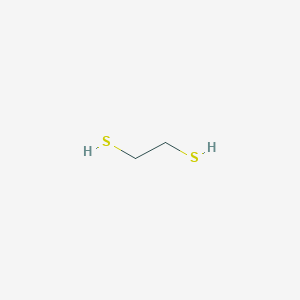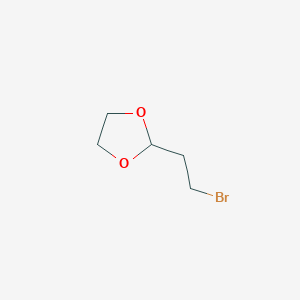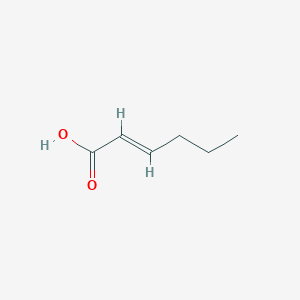
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
Overview
Description
Synthesis Analysis
The synthesis of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride involves the use of commercially available precursors, offering a flexible and cost-efficient route for preparing a variety of phosphoramidite and solid-support reagents. These reagents enable the introduction of modifications into DNA probes, highlighting the compound's utility in biochemical research and diagnostics (Skrzypczynski & Wayland, 2004).
Molecular Structure Analysis
While specific molecular structure analysis of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride is not directly provided in the literature, the structural features of related compounds suggest that its tert-butyldimethylsilyloxy and anhydride functionalities play critical roles in its chemical reactivity and applications in synthesis.
Chemical Reactions and Properties
3-(tert-Butyldimethylsilyloxy)glutaric anhydride participates in a variety of chemical reactions, including the synthesis of new reagents for DNA probe modifications. Its chemical properties allow for the preparation of phosphoramidite and solid-support reagents, demonstrating its versatility in organic synthesis and applications in the field of bioconjugate chemistry (Skrzypczynski & Wayland, 2004).
Scientific Research Applications
Glycoconjugate Synthesis : Tert-Butyldimethylsilyl chloride, which is structurally related to 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, is effective in protecting D-glucal and D-galactal, aiding in the synthesis of glycoconjugates (Kinzy & Schmidt, 1987).
DNA Probe Modification : A study demonstrated the use of 3-(tert-butyldimethylsiloxy)glutaric anhydride in creating phosphoramidite and solid-support reagents. These are crucial in introducing modifications into DNA probes, a technique valuable for genomic research and biotechnology (Skrzypczynski & Wayland, 2004).
Biocatalyst in Pharmaceutical Applications : A variant of the enzyme EF5 CALB was shown to be effective in producing (R)-3-TBDMSO glutaric acid methyl monoester with high selectivity and yield, making it a promising catalyst for pharmaceutical applications (Wu et al., 2017).
Synthesis of Polypropionate Fragments : Rhodium-catalyzed enantioselective desymmetrization of dimethyl glutaric anhydride, which is similar to 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, enables the synthesis of syn-deoxypolypropionate fragments, useful in various chemical syntheses (Cook & Rovis, 2007).
Treatment of Metabolic Disorders : In the context of glutaric aciduria type 1, a metabolic disorder, carnitine supplementation is suggested to help prevent the accumulation of 3-hydroxyglutaric acid. This approach may protect against neurological strokes in affected patients (Shigematsu et al., 2005).
Chemical Synthesis of Heterocycles : The compound has been used in chemical reactions leading to the production of substituted piperidin-2-ones, which may have pharmaceutical activities (Burdzhiev & Stanoeva, 2006).
Enzymatic Desymmetrization : In a study, lipase-catalyzed enantioselective alcoholysis effectively desymmetrized 3-(4-fluorophenyl)glutaric anhydride, yielding a product useful in organic chemistry (Liu et al., 2014).
Safety And Hazards
3-(tert-Butyldimethylsilyloxy)glutaric anhydride may cause skin irritation, serious eye irritation, and respiratory irritation65. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area6. Protective gloves, eye protection, and face protection should be worn when handling this compound6.
Future Directions
The search results do not provide specific information on the future directions of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific resources or consult with a chemical expert.
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJGRHLLRGVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399829 | |
| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
CAS RN |
91424-40-7 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



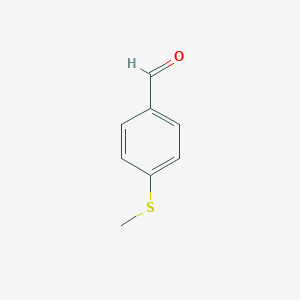
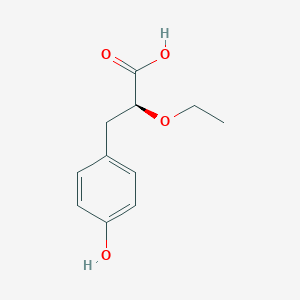
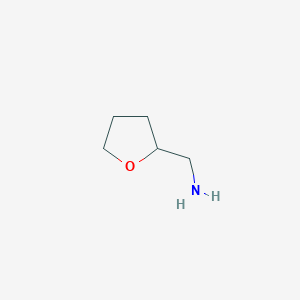
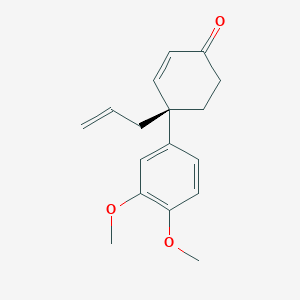
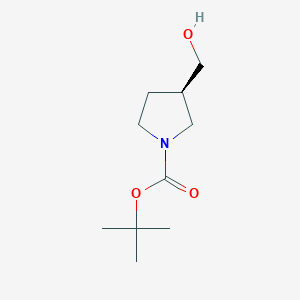
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
